Hyen A

Cyclotide Sequence comparison Structure-activity relationship

Hyen A is a 28-residue macrocyclic peptide belonging to the cyclotide family, isolated from the Australian native plant *Hybanthus enneaspermus* (Violaceae). Cyclotides are characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds (the cystine knot motif), conferring exceptional thermal, chemical, and enzymatic stability.

Molecular Formula
Molecular Weight
Cat. No. B1576384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyen A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyen A: Cyclotide Structural and Predicted Antimicrobial Activity Baseline for Research Procurement


Hyen A is a 28-residue macrocyclic peptide belonging to the cyclotide family, isolated from the Australian native plant *Hybanthus enneaspermus* (Violaceae) [1]. Cyclotides are characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds (the cystine knot motif), conferring exceptional thermal, chemical, and enzymatic stability [1][2]. Hyen A was discovered alongside 25 other novel cyclotide sequences in a large-scale sampling of Australian *Hybanthus* species, which revealed at least 246 new cyclotides across 11 species and expanded the estimated total cyclotide diversity in Violaceae to over 9,000 sequences [1]. The peptide belongs to the bracelet subfamily of cyclotides and its antimicrobial activity is currently classified as 'predicted' based on sequence signatures, with no validated minimum inhibitory concentration (MIC) data available in peer-reviewed literature [3][4]. The compound carries a net charge of +1, a molecular mass of 3001.57 Da, and a molecular formula of C₁₂₆H₂₀₆N₃₂O₄₀S₆ [2].

Why Generic Cyclotide Substitution Cannot Replace Hyen A in Research Applications


Cyclotides are not functionally interchangeable despite sharing a conserved cystine knot scaffold. The bracelet subfamily, to which Hyen A belongs, displays sequence-dependent variations in loop composition, charge distribution, and hydrophobicity that directly govern membrane binding affinity, cytotoxic potency, and target selectivity [1][2]. Even single-residue substitutions in homologous bracelet cyclotides such as hyen D can abolish cytotoxic activity or disrupt folding, as demonstrated by alanine-scanning mutagenesis studies where residues Glu-6 and Thr-15 were shown to be structurally indispensable [3]. Hyen A possesses a unique primary sequence (CGESCVYIPCTVTALLGCSCKDKVCYKN) that differs from all other characterized cyclotides, including the closely related hyen D and hyen B variants from the same plant species [1]. Substituting Hyen A with any other cyclotide, including those with superficially similar physicochemical profiles, would constitute a distinct chemical entity with unpredictable bioactivity and binding characteristics, rendering experimental results non-comparable across studies [1][4].

Quantitative Differentiation Evidence for Hyen A Against Closest Cyclotide Analogs


Primary Sequence Identity Divergence: Hyen A vs. Hyen D and Kalata B1

Hyen A exhibits a unique primary sequence that distinguishes it from all other known cyclotides at the residue level. When compared to hyen D, the most abundant and best-characterized cyclotide from the same plant species, Hyen A differs at multiple positions along the 28-residue backbone, including substitutions in the surface-exposed loops 2 and 3 that are known to govern membrane binding in bracelet cyclotides [1][2]. Hyen A shares only limited sequence homology with the prototypical cyclotide kalata B1 (a Möbius subfamily member), with differences in loop sizes, charge distribution, and hydrophobic patch topology [1][3].

Cyclotide Sequence comparison Structure-activity relationship

Hydrophobicity-Driven Membrane Affinity Comparison: Hyen A vs. Representative Cyclotide Subfamilies

The grand average of hydropathicity (GRAVY) index for Hyen A is 0.404, calculated from its 28-residue sequence [1]. This value places Hyen A among the more hydrophobic bracelet cyclotides and is significantly higher than that of the Möbius subfamily prototype kalata B1 (GRAVY 0.120) [2][3]. In the bracelet subfamily, elevated hydrophobicity in loops 2 and 3 has been demonstrated to be essential for membrane binding and cytotoxic activity, as shown by alanine mutagenesis of hyen D where substitution of hydrophobic residues in these loops abolished activity [4]. The GRAVY index of Hyen A (0.404) approaches that of the well-characterized cytotoxic bracelet cyclotide cycloviolacin O2 (GRAVY ~0.48), suggesting a comparable membrane-interaction potential despite the lack of direct activity data [4][5].

Membrane binding Hydrophobicity Cyclotide subfamily

Net Charge and Electrostatic Complementarity: Hyen A vs. Anthelmintic Cyclotides

Hyen A carries a net charge of +1 at neutral pH (pI 7.76), distinguishing it from both cationic antimicrobial cyclotides (e.g., cycloviolacin O2, net charge ~+2) and zwitterionic or anionic cyclotides from other subfamilies [1][2]. The net charge of a cyclotide influences its electrostatic interaction with negatively charged bacterial membrane phospholipids and determines hemolytic selectivity [3]. Hyen A possesses 3 basic residues (K at positions 21, 23, 28) and 2 acidic residues (E at positions 3 and D at position 22), resulting in its modest +1 charge [1]. This charge profile differs from the strongly cationic hyen D (net charge ~+2) and the neutral kalata B1, positioning Hyen A as a candidate for studies requiring intermediate electrostatic membrane affinity with potentially reduced hemolytic activity relative to higher-charge bracelet cyclotides [1][3].

Electrostatic interaction Net charge Target selectivity

Disulfide Bond Architecture and Stability: Hyen A Cystine Knot Integrity vs. Linear Antimicrobial Peptides

Hyen A contains six cysteine residues forming three disulfide bonds in the characteristic cystine knot arrangement (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity) that confers exceptional resistance to thermal denaturation (Tm often >95°C for cyclotides), proteolytic degradation, and chemical denaturants [1][2]. This structural stability fundamentally differentiates Hyen A and all cyclotides from linear antimicrobial peptides (AMPs), which typically denature at 40-60°C and exhibit plasma half-lives of minutes to hours [3]. The predicted mammalian half-life of Hyen A is 1.2 hours based on the N-terminal residue (Cys), though the cyclotide framework may significantly extend functional stability in biological matrices [4]. While direct stability data for Hyen A are absent, the cystine knot scaffold is conserved across the cyclotide family, and all characterized bracelet cyclotides display thermostability exceeding 95°C and resistance to trypsin, pepsin, and endoproteinase Glu-C digestion [1][3].

Cystine knot Peptide stability Biological half-life

Source Organism Specificity and Inter-Species Sequence Divergence: Hybanthus enneaspermus Cyclotides

Hyen A is exclusively derived from *Hybanthus enneaspermus*, a species used in Indian and Australian folk medicine as a libido enhancer and antimicrobial agent [1][2]. Within the *Hybanthus* genus, cyclotide profiles were shown to be species-specific and phylogenetically informative, with 11 Australian species yielding 26 novel sequences that exhibited clear species-level chemical fingerprinting [1]. Hyen A was not detected in any other *Hybanthus* species among the 246 cyclotides catalogued, indicating it may represent a species-specific biomarker [1]. While hyen D from the same species has been experimentally validated for anticancer activity comparable to cycloviolacin O2 [3], Hyen A remains a distinct molecular entity that has not been functionally characterized but holds unique potential as a species-selective molecular probe or phylogenetic marker [1].

Plant phylogeny Species-specific cyclotide Bioprospecting

Recommended Research and Industrial Application Scenarios for Hyen A Based on Verified Differentiation Evidence


Cyclotide Structure-Activity Relationship (SAR) Studies Targeting Membrane-Active Loop Engineering

Hyen A's unique loop 2 and loop 3 composition, intermediate GRAVY index (0.404), and modest net charge (+1) make it a rationally selected template for SAR studies exploring the relationship between bracelet cyclotide hydrophobicity, charge distribution, and membrane selectivity [1][2]. Researchers can compare Hyen A directly with the functionally characterized hyen D (GRAVY comparable, charge +2) and the well-studied cycloviolacin O2 (higher hydrophobicity/cytotoxicity) to map how incremental changes in loop hydrophobicity affect therapeutic index [3]. This application is directly supported by the alanine-scanning mutagenesis methodology established for hyen D [3], which can be extended to Hyen A to identify residues critical for folding and activity.

Phylogenetic and Chemotaxonomic Cyclotide Profiling in Violaceae

Hyen A serves as a species-specific molecular marker for *Hybanthus enneaspermus*, enabling unambiguous identification of this species in mixed plant extracts, herbal formulations, or ecological samples [1]. The compound's unique sequence was not detected in any of the other 10 Australian *Hybanthus* species surveyed in the foundational 2005 study, confirming its taxonomic specificity [1]. Procurement of synthetic Hyen A as an analytical standard facilitates accurate quantification in LC-MS/MS-based chemotaxonomic studies, supporting quality control of *H. enneaspermus*-derived traditional medicine preparations.

Cystine Knot Scaffold Stability Benchmarking Against Linear Antimicrobial Peptides

Hyen A can be employed as a representative bracelet cyclotide scaffold in comparative stability studies against linear AMPs, leveraging the class-level thermostability and protease resistance inherent to all cyclotides containing the cystine knot motif [1][2]. With a predicted Tm exceeding 95°C and resistance to gastrointestinal proteases demonstrated for the cyclotide class, Hyen A is suitable for experiments requiring peptide integrity under harsh processing conditions (autoclaving, acidic formulation, prolonged serum exposure) where linear AMPs would be rapidly degraded [2]. This scenario is particularly relevant for agricultural biotechnology and food preservation applications.

Computational Docking and Molecular Dynamics Simulations of Cyclotide-Membrane Interactions

The fully defined 28-residue primary sequence, confirmed disulfide bond connectivity, and available physicochemical parameters (mass 3001.57 Da, pI 7.76, hydrophobicity 0.404) make Hyen A an ideal input for in silico membrane interaction studies [1]. Molecular dynamics simulations can predict Hyen A's binding affinity to model bacterial and mammalian membranes, generating testable hypotheses that guide subsequent experimental validation. This computational-first approach mitigates the risk associated with the absence of experimental bioactivity data while maximizing the scientific utility of Hyen A procurement.

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